4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole is a heterocyclic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a triazole ring substituted with a 2,4-difluorophenyl group and a phenyl group. The unique structural features of this compound contribute to its diverse chemical and biological properties, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-difluorobenzonitrile with phenylhydrazine in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products. Advanced techniques such as microwave-assisted synthesis and catalytic processes may also be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions often performed in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives exhibit distinct chemical and biological properties, expanding the compound’s utility in different applications .
Scientific Research Applications
4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of enzymes such as lanosterol demethylase, which is crucial for the synthesis of ergosterol in fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to the antifungal effects observed with this compound . Additionally, the compound’s ability to form stable complexes with metal ions contributes to its activity in coordination chemistry and catalysis .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: Another antifungal agent with structural similarities, used to treat severe fungal infections.
Itraconazole: Shares the triazole ring but has a more complex structure with multiple aromatic rings and side chains.
Uniqueness
4-(2,4-Difluorophenyl)-3-phenyl-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,4-difluorophenyl group enhances its lipophilicity and ability to interact with hydrophobic sites in biological targets. This compound’s versatility in undergoing various chemical reactions and forming stable complexes with metal ions further distinguishes it from other triazole derivatives .
Properties
IUPAC Name |
4-(2,4-difluorophenyl)-3-phenyl-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3/c15-11-6-7-13(12(16)8-11)19-9-17-18-14(19)10-4-2-1-3-5-10/h1-9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRMTRUEIOQSGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=CN2C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.